molecular formula C12H7F2I B14780999 2,4-Difluoro-3-iodo-1,1'-biphenyl

2,4-Difluoro-3-iodo-1,1'-biphenyl

Cat. No.: B14780999
M. Wt: 316.08 g/mol
InChI Key: KWKCSGUXYMCQAE-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7F2I It is a biphenyl derivative, characterized by the presence of two fluorine atoms and one iodine atom attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-iodo-1,1’-biphenyl typically involves the iodination of 2,4-difluorobiphenyl. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the biphenyl ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

Industrial production of 2,4-Difluoro-3-iodo-1,1’-biphenyl may involve large-scale electrophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biphenyl derivatives with different functional groups, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

2,4-Difluoro-3-iodo-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-iodo-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms in the biphenyl structure can influence its reactivity and binding affinity to various biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-1,1’-biphenyl
  • 3-Iodo-1,1’-biphenyl
  • 2,4-Difluoro-4-hydroxy-1,1’-biphenyl

Uniqueness

2,4-Difluoro-3-iodo-1,1’-biphenyl is unique due to the specific arrangement of fluorine and iodine atoms on the biphenyl structure. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H7F2I

Molecular Weight

316.08 g/mol

IUPAC Name

1,3-difluoro-2-iodo-4-phenylbenzene

InChI

InChI=1S/C12H7F2I/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H

InChI Key

KWKCSGUXYMCQAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)F)I)F

Origin of Product

United States

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